

Methyl 2-hydroxy-4-phenylbenzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-hydroxy-4-phenylbenzoate*

Cat. No.: *B176660*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-hydroxy-4-phenylbenzoate is a bi-functional aromatic compound with significant potential as a versatile building block in the landscape of organic synthesis. Its structure, featuring a salicylic acid scaffold appended with a phenyl group, offers multiple reactive sites for molecular elaboration. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in the development of complex organic molecules and pharmacologically active agents.

Physicochemical and Spectroscopic Data

While specific experimental data for **Methyl 2-hydroxy-4-phenylbenzoate** is not extensively documented in publicly available literature, its properties can be reliably predicted based on the well-characterized data of its structural analogs, such as methyl salicylate and other substituted benzoates.

Table 1: Predicted Physicochemical Properties of **Methyl 2-hydroxy-4-phenylbenzoate**

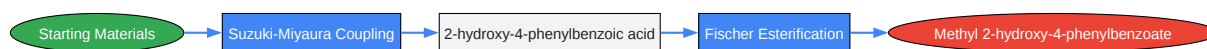
Property	Predicted Value
Molecular Formula	C ₁₄ H ₁₂ O ₃
Molecular Weight	228.24 g/mol
Appearance	White to off-white solid
Melting Point	Not available (predicted to be a solid at room temperature)
Boiling Point	Not available
Solubility	Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate); sparingly soluble in water.

Table 2: Predicted Spectroscopic Data for **Methyl 2-hydroxy-4-phenylbenzoate**

Spectroscopy	Predicted Characteristic Peaks
¹ H NMR	- ~10-11 ppm (s, 1H): Phenolic -OH proton (intramolecularly hydrogen-bonded).- ~7.0-8.0 ppm (m, 8H): Aromatic protons from both phenyl rings.- ~3.9 ppm (s, 3H): Methyl ester (-OCH ₃) protons.
¹³ C NMR	- ~170 ppm: Ester carbonyl carbon (C=O).- ~160 ppm: Carbon attached to the phenolic -OH.- ~110-150 ppm: Aromatic carbons.- ~52 ppm: Methyl ester carbon (-OCH ₃).
IR (Infrared)	- ~3200 cm ⁻¹ (broad): O-H stretch (phenolic).- ~3050-3000 cm ⁻¹ : Aromatic C-H stretch.- ~2950 cm ⁻¹ : Aliphatic C-H stretch (methyl).- ~1680 cm ⁻¹ : C=O stretch (ester).- ~1600, 1450 cm ⁻¹ : Aromatic C=C stretch.- ~1250 cm ⁻¹ : C-O stretch (ester).
Mass Spec. (MS)	- m/z 228: Molecular ion [M] ⁺ .- m/z 197: [M - OCH ₃] ⁺ .- m/z 169: [M - COOCH ₃] ⁺ .

Synthesis of Methyl 2-hydroxy-4-phenylbenzoate

A robust and logical synthetic strategy for **Methyl 2-hydroxy-4-phenylbenzoate** involves a two-step sequence: a Suzuki-Miyaura cross-coupling to construct the biaryl backbone, followed by a Fischer-Speier esterification.



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Caption: Synthetic workflow for **Methyl 2-hydroxy-4-phenylbenzoate**.

Experimental Protocols

Step 1: Synthesis of 2-hydroxy-4-phenylbenzoic acid via Suzuki-Miyaura Coupling

This procedure is adapted from established protocols for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid.

- Materials:
 - 4-Bromo-2-hydroxybenzoic acid (1.0 eq)
 - Phenylboronic acid (1.2 eq)
 - Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
 - Triphenylphosphine (PPh_3 , 0.08 eq)
 - Potassium carbonate (K_2CO_3 , 3.0 eq)
 - Toluene
 - Water
 - Ethyl acetate
 - Hydrochloric acid (1 M)

- Brine
- Procedure:
 - To a round-bottom flask, add 4-bromo-2-hydroxybenzoic acid, phenylboronic acid, and potassium carbonate.
 - Add a 3:1 mixture of toluene and water.
 - Degas the mixture by bubbling with argon or nitrogen for 20 minutes.
 - Add palladium(II) acetate and triphenylphosphine to the mixture.
 - Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction to room temperature and dilute with ethyl acetate.
 - Transfer the mixture to a separatory funnel and wash with water.
 - Acidify the aqueous layer with 1 M HCl to precipitate the product.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-hydroxy-4-phenylbenzoic acid.
 - The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of **Methyl 2-hydroxy-4-phenylbenzoate** via Fischer-Speier Esterification

This protocol is a standard procedure for the acid-catalyzed esterification of a carboxylic acid.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Materials:
 - 2-hydroxy-4-phenylbenzoic acid (1.0 eq)
 - Methanol (large excess, used as solvent)

- Concentrated sulfuric acid (H_2SO_4 , catalytic amount)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Ethyl acetate
- Brine
- Procedure:
 - Dissolve 2-hydroxy-4-phenylbenzoic acid in an excess of methanol in a round-bottom flask.
 - Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
 - Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
 - After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude **Methyl 2-hydroxy-4-phenylbenzoate** by column chromatography or recrystallization.

Applications as a Building Block in Organic Synthesis

The trifunctional nature of **Methyl 2-hydroxy-4-phenylbenzoate**—possessing a nucleophilic phenolic hydroxyl group, an electrophilic ester, and an aromatic scaffold amenable to further substitution—makes it a valuable precursor for a variety of more complex molecules. While specific examples utilizing this exact molecule are sparse, the utility of the 4-phenylsalicylate core is evident in the synthesis of various compounds.

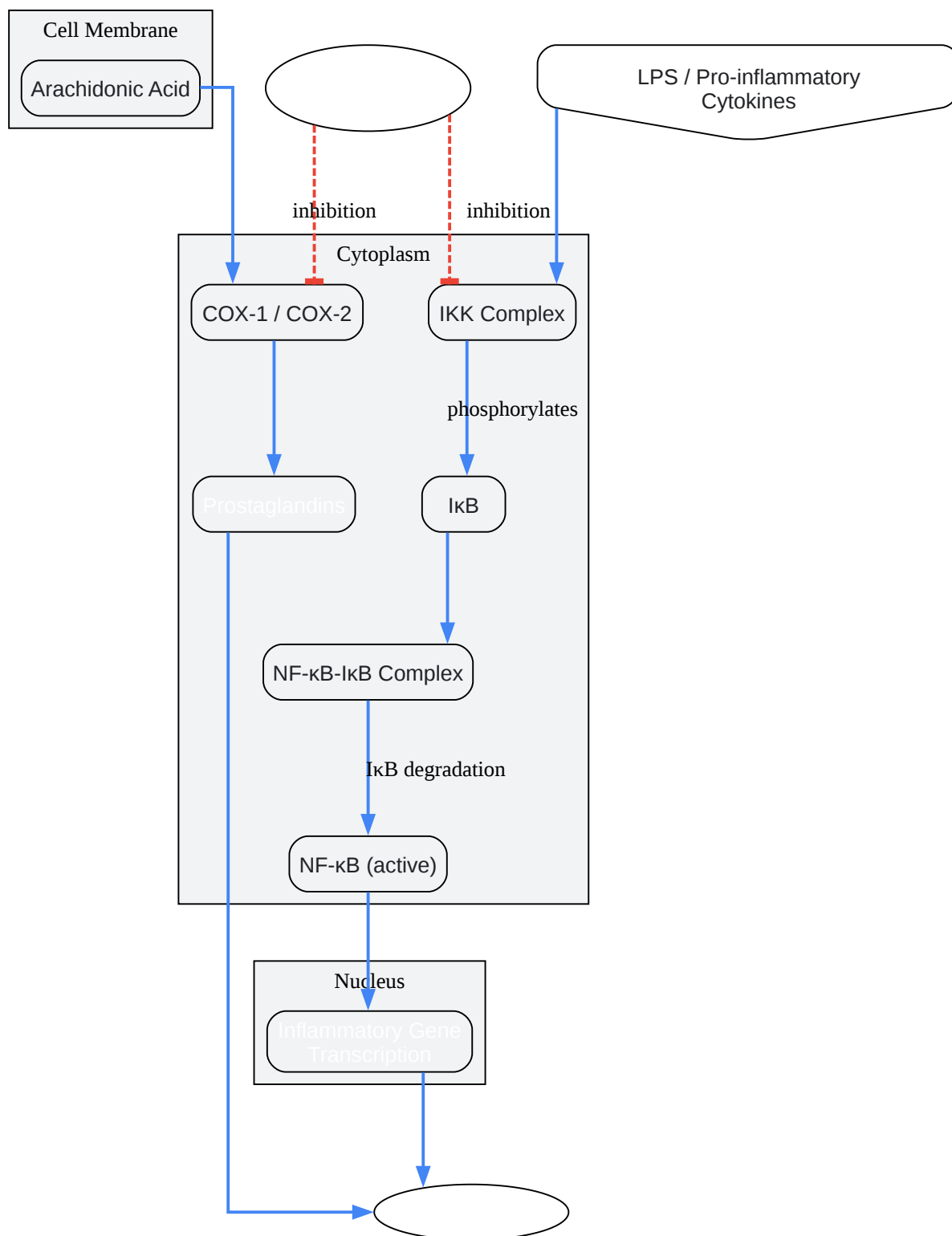
Potential Synthetic Transformations:

- **O-Alkylation/Arylation:** The phenolic hydroxyl group can be readily alkylated or arylated to introduce diverse side chains, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
- **Ester Hydrolysis and Amidation:** The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, a key linkage in many biologically active molecules.
- **Electrophilic Aromatic Substitution:** The electron-rich nature of the salicylic acid ring allows for further functionalization through electrophilic aromatic substitution reactions, enabling the introduction of nitro, halo, or acyl groups at specific positions.
- **Cross-Coupling Reactions:** The phenyl substituent can be further functionalized if it carries a suitable handle (e.g., a halide), allowing for the construction of more complex biaryl or polyaryl systems.

Relevance in Drug Discovery and Development

Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties.[4][5] The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[6] Furthermore, salicylates have been shown to modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.[7]

The incorporation of a phenyl group at the 4-position of the salicylate core in **Methyl 2-hydroxy-4-phenylbenzoate** can significantly influence its biological activity by altering its lipophilicity, steric profile, and potential for additional molecular interactions within biological targets. This makes it an interesting scaffold for the design of novel anti-inflammatory agents and other therapeutics.



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Caption: Anti-inflammatory mechanism of salicylic acid derivatives.

Conclusion

Methyl 2-hydroxy-4-phenylbenzoate represents a promising and versatile building block for organic synthesis. Its straightforward, predictable synthesis from commercially available starting materials, combined with its multiple functional groups, provides a valuable platform for the creation of diverse and complex molecular architectures. The established biological activity of the salicylate scaffold further enhances its appeal for applications in drug discovery and development, particularly in the search for new anti-inflammatory agents. This technical guide serves as a foundational resource for researchers looking to explore the synthetic potential of this valuable compound.

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References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. webofjournals.com [webofjournals.com]
- 5. [Antiphlogistic effect of salicylic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Methyl 2-hydroxy-4-phenylbenzoate: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176660#methyl-2-hydroxy-4-phenylbenzoate-as-a-building-block-in-organic-synthesis]

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